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Compound of Interest

Compound Name: 6-Bromo-1-hexanol

Cat. No.: B126649 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-1-hexanol (CAS No. 4286-55-9), a key intermediate in pharmaceutical and organic

synthesis. The document is intended for researchers, scientists, and professionals in drug

development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data

acquisition.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-Bromo-1-hexanol.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-1-
hexanol
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.64 Triplet 2H HO-CH₂-

3.42 Triplet 2H Br-CH₂-

1.87 Quintet 2H Br-CH₂-CH₂-

1.58 Quintet 2H HO-CH₂-CH₂-

1.47 Multiplet 2H Br-CH₂-CH₂-CH₂-

1.39 Multiplet 2H HO-CH₂-CH₂-CH₂-

1.55 (approx.) Singlet (broad) 1H HO-CH₂-

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and

temperature.

Table 2: ¹³C NMR Spectroscopic Data for 6-Bromo-1-
hexanol
Solvent: CDCl₃

Chemical Shift (ppm) Assignment

62.8 HO-CH₂-

33.9 Br-CH₂-

32.7 Br-CH₂-CH₂-

32.5 HO-CH₂-CH₂-

28.0 Br-CH₂-CH₂-CH₂-

25.3 HO-CH₂-CH₂-CH₂-

Table 3: IR Spectroscopic Data for 6-Bromo-1-hexanol
Technique: Neat (Liquid Film)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3330 (broad) Strong O-H stretch (alcohol)

2935 Strong C-H stretch (alkane)

2858 Strong C-H stretch (alkane)

1450 Medium C-H bend (alkane)

1058 Strong C-O stretch (primary alcohol)

645 Medium C-Br stretch (alkyl halide)

Table 4: Mass Spectrometry (MS) Data for 6-Bromo-1-
hexanol
Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

182 Low [M+2]⁺ (with ⁸¹Br)

180 Low [M]⁺ (with ⁷⁹Br)

136 / 134 15.9 / 16.3 [M - C₂H₄O]⁺

109 / 107 3.4 / 3.5 [M - Br]⁺

83 70.9 [C₆H₁₁]⁺

69 18.5 [C₅H₉]⁺

55 100.0 [C₄H₇]⁺

41 56.4 [C₃H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

6-Bromo-1-hexanol.

Methodology:

Sample Preparation: A sample of 6-Bromo-1-hexanol (approximately 5-10 mg) was

dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00

ppm).

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon NMR spectrum was recorded using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A

sufficient number of scans were acquired due to the low natural abundance of the ¹³C

isotope.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-Bromo-1-hexanol.

Methodology:

Sample Preparation: A drop of neat (undiluted) 6-Bromo-1-hexanol was placed between

two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin

liquid film.[1]

Instrumentation: The spectrum was recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.
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Data Acquisition: A background spectrum of the empty salt plates was first recorded. The

sample was then placed in the instrument's sample holder, and the sample spectrum was

acquired. The instrument software automatically subtracts the background spectrum from the

sample spectrum.

Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus

wavenumber (cm⁻¹), was analyzed to identify characteristic absorption bands corresponding

to the functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-Bromo-1-
hexanol.

Methodology:

Sample Introduction: The liquid sample of 6-Bromo-1-hexanol was introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification

before ionization. The GC injector temperature was set to ensure complete vaporization of

the analyte.

Ionization: Electron Ionization (EI) was used, where high-energy electrons (typically 70 eV)

bombard the sample molecules, causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Detection: The abundance of each ion at a specific m/z value was measured by a detector,

generating a mass spectrum. The presence of bromine, with its two common isotopes (⁷⁹Br

and ⁸¹Br in an approximate 1:1 ratio), results in characteristic M⁺ and M+2 peaks for

bromine-containing fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample such as 6-Bromo-1-hexanol.
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Caption: Workflow for Spectroscopic Analysis of 6-Bromo-1-hexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126649#spectroscopic-data-nmr-ir-ms-for-6-bromo-
1-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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